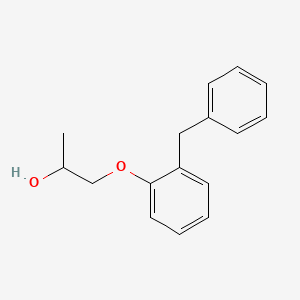

1-(2-Benzylphenoxy)propan-2-ol

説明

Contextualization within Aromatic Ether Propanol (B110389) Derivative Chemistry

1-(2-Benzylphenoxy)propan-2-ol belongs to the family of aromatic ether propanol derivatives. This class of compounds is characterized by an aromatic ring linked to a propanol group through an ether bond. wikipedia.orgpressbooks.pub The general structure, Ar-O-CH2-CH(OH)-CH3, allows for extensive variation in the aromatic (Ar) group, which in this case is a benzyl-substituted phenyl ring. uni.lu The presence of both a hydroxyl group and an ether linkage imparts a degree of polarity and the capacity for hydrogen bonding, influencing the compound's solubility and reactivity. pressbooks.pub The aromatic portion of these molecules is a key determinant of their chemical reactivity and biological interactions. acs.org The ether bond in phenol (B47542) ethers is generally more stable and less prone to hydrolysis compared to alkyl ethers due to the electron-withdrawing nature of the aromatic ring. wikipedia.org

Historical Perspective of Related Aryloxypropanol Structures

The broader class of aryloxypropanolamines, which are structurally related to this compound, has a rich history in medicinal chemistry. nepjol.info This structural motif is the cornerstone of the beta-blocker class of drugs, first discovered in the 1950s with the synthesis of dichloroisoproterenol. nepjol.info The subsequent development of aryloxypropanolamine-based beta-blockers, such as propranolol (B1214883), revolutionized the treatment of cardiovascular diseases. nepjol.info These compounds typically feature an aryloxypropanolamine side chain attached to an aromatic or heteroaromatic ring. nih.gov The evolution of this class of compounds has been driven by the desire to enhance selectivity for specific adrenergic receptor subtypes and to modulate physicochemical properties to improve therapeutic profiles. organic-chemistry.org The study of these structures has provided significant insights into structure-activity relationships for G-protein coupled receptors. nih.gov

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a key intermediate in the synthesis of other compounds. chem960.commdpi.com Most notably, it is a precursor in the synthesis of Benproperine (B1668004), a non-narcotic antitussive agent. acs.orgresearchgate.net In the synthesis of benproperine, this compound is itself prepared from o-benzylphenol and epichlorohydrin. chem960.commdpi.com The hydroxyl group of this compound can then be activated, for example by conversion to a tosylate, to facilitate nucleophilic substitution with piperidine (B6355638) to yield benproperine. chem960.com The chirality of the propan-2-ol moiety is crucial, as the synthesis of specific enantiomers of benproperine requires the use of the corresponding enantiomer of this compound. chem960.commdpi.com

Overview of Key Academic Research Domains and Methodologies

Academic research involving this compound is predominantly focused on synthetic organic chemistry and medicinal chemistry. The main research domain is the development of efficient synthetic routes to benproperine and its analogs. chem960.commdpi.com Methodologies employed in this research include:

Synthesis and Optimization: Research has focused on developing practical and efficient methods for the synthesis of this compound and its subsequent conversion to benproperine. This includes the use of chiral precursors to achieve enantioselective synthesis. chem960.commdpi.com

Spectroscopic Characterization: The characterization of this compound and its derivatives is crucial for confirming their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are routinely used. chem960.comresearchgate.net

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of aryloxypropanolamines like this compound and its derivatives. nih.gov It is used to monitor reaction progress, assess purity, and for the quantitative analysis of these compounds in various matrices. mdpi.comnih.gov

Impurity Profiling: In the context of pharmaceutical synthesis, the identification and characterization of impurities are critical. Analytical techniques such as LC-MS are employed to identify potential process-related impurities and degradation products in the synthesis of active pharmaceutical ingredients derived from intermediates like this compound. drugbank.com

While the primary application of this compound is in the synthesis of benproperine, its structural motif is also found in other areas of chemical research. For instance, related phenoxypropanol derivatives are being investigated as intermediates for potential inhibitors of enzymes like aromatase P450. nepjol.info Additionally, various substituted phenoxypropanolamines are explored for their potential as inhibitors of inward rectifier potassium (Kir) channels and as β3-adrenergic receptor antagonists. nih.govsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | epa.govgoogle.com |

| Molar Mass | 242.32 g/mol | epa.govgoogle.com |

| CAS Number | 5029-76-5 | uni.luepa.gov |

| Predicted XlogP | 3.9 | uni.lu |

| Monoisotopic Mass | 242.13068 Da | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 156.8 Ų | uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 171.0 Ų | uni.lu |

Structure

3D Structure

特性

IUPAC Name |

1-(2-benzylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUTIWDMKWNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964563 | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-76-5 | |

| Record name | 1-[2-(Phenylmethyl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Benzylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-benzylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Stereoselective Approaches for 1 2 Benzylphenoxy Propan 2 Ol

Asymmetric Synthesis of Enantiomers of 1-(2-Benzylphenoxy)propan-2-ol

Preparation of (S)-1-(2-Benzylphenoxy)propan-2-ol

Without specific examples and research findings from the scientific literature, any attempt to create the content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for this compound. The primary variables to consider are temperature, the choice of solvent, and the use of catalysts. The Williamson ether synthesis, a common method for preparing such compounds, involves the reaction of 2-benzylphenol (B1197477) with a suitable propylene-based electrophile, such as propylene (B89431) oxide or a 1-halo-propan-2-ol, in the presence of a base.

Solvents: The choice of solvent plays a crucial role in the Williamson ether synthesis by affecting the solubility of the reactants and the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more exposed and, therefore, more nucleophilic. francis-press.com This enhances the rate of the desired SN2 reaction. The selection of a solvent can also influence the selectivity of the reaction. For instance, in the Williamson ether synthesis of a related compound, changing the solvent from methanol to acetonitrile significantly improved the ratio of the desired O-alkylated product to a C-alkylated byproduct. aiche.org

| Solvent | Type | Rationale for Use |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for a wide range of reaction temperatures. Good at solvating cations. nih.gov |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Strong ability to solvate cations, enhancing the nucleophilicity of the phenoxide. francis-press.com |

| Acetonitrile (MeCN) | Polar Aprotic | Can improve selectivity and is relatively easy to remove after the reaction. aiche.org |

| Tetrahydrofuran (THF) | Polar Aprotic | A common solvent for organic reactions, though less polar than DMF or DMSO. |

Catalysts: In the context of the Williamson ether synthesis, the "catalyst" is often the base used to deprotonate the phenol (B47542), forming the reactive phenoxide. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. youtube.com Weaker bases like potassium carbonate (K2CO3) can also be effective and are often easier to handle. mdpi.com In some cases, phase-transfer catalysts (PTCs) can be employed, especially in biphasic reaction systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction.

| Base/Catalyst | Type | Function |

| Sodium Hydride (NaH) | Strong Base | Irreversibly deprotonates the phenol, driving the reaction forward. youtube.com |

| Potassium Carbonate (K2CO3) | Weak Base | A milder and more economical choice, often used in polar aprotic solvents like DMF. mdpi.com |

| Sodium Hydroxide (B78521) (NaOH) | Strong Base | Can be used, often in conjunction with a phase-transfer catalyst. |

| Tetrabutylammonium bromide | Phase-Transfer Catalyst | Facilitates the reaction between reactants in different phases. |

The interplay of these factors—temperature, solvent, and catalyst—is complex, and the optimal conditions are best determined through systematic experimental design.

Purification Strategies and Isolation Techniques

Following the synthesis of this compound, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, byproducts, and residual solvent. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Initial Workup: The initial workup typically involves quenching the reaction mixture, for example, by adding water or a dilute acid to neutralize any remaining base. The crude product is then extracted into an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Chromatography: Column chromatography is a widely used and effective technique for purifying compounds of this nature. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) is then passed through the column to separate the components based on their different affinities for the stationary phase. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used as the eluent. The polarity of the eluent is gradually increased to elute the compounds from the column. The fractions are collected and analyzed, for instance, by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization: If the synthesized this compound is a solid at room temperature, crystallization can be a highly effective purification method. This technique relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures than the impurities. The crude product is dissolved in a minimal amount of a hot solvent or a solvent mixture, and then the solution is slowly cooled to induce the formation of crystals of the pure compound. The choice of solvent is critical for successful crystallization. researchgate.net

| Purification Technique | Principle | Application |

| Extraction | Partitioning between immiscible liquids | Initial separation of the crude product from water-soluble impurities. |

| Column Chromatography | Differential adsorption on a solid support | Separation of the target compound from impurities with different polarities. |

| Crystallization | Differential solubility | Purification of solid products to a high degree of purity. researchgate.net |

| Distillation | Separation based on boiling points | Can be used if the product is a liquid and has a significantly different boiling point from the impurities. |

For chemo-stereoselective syntheses that result in a mixture of enantiomers or diastereomers, chiral chromatography, often using high-performance liquid chromatography (HPLC) with a chiral stationary phase, may be necessary for their separation. nih.gov The selection and optimization of these purification strategies are essential for obtaining this compound in high purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Benzylphenoxy Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework and connectivity can be established.

The ¹H NMR spectrum of 1-(2-Benzylphenoxy)propan-2-ol provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum is characterized by signals in the aromatic, benzylic, and aliphatic regions, consistent with its proposed structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is expected to show complex multiplets between 6.8 and 7.4 ppm, corresponding to the nine protons of the two phenyl rings. The protons on the benzyl (B1604629) ring and the phenoxy ring exhibit distinct chemical shifts due to their different electronic environments. The benzylic methylene (B1212753) protons (Ar-CH₂-Ar) typically appear as a singlet around 4.0 ppm.

The three protons of the propan-2-ol moiety are diastereotopic and present distinct signals. The methine proton (-CH(OH)-) is expected to be a multiplet, coupled to the adjacent methylene and methyl protons. The methylene protons (-O-CH₂-) adjacent to the chiral center are also expected to appear as distinct multiplets. The methyl group (-CH₃) protons would likely appear as a doublet around 1.2 ppm, coupled to the methine proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₅ & C₆H₄) | 6.8 - 7.4 | Multiplet (m) | 9H |

| Benzylic Protons (-CH₂-) | ~4.0 | Singlet (s) | 2H |

| Methine Proton (-CH(OH)-) | ~4.1 | Multiplet (m) | 1H |

| Methylene Protons (-O-CH₂-) | ~3.8 - 3.9 | Multiplet (m) | 2H |

| Methyl Protons (-CH₃) | ~1.2 | Doublet (d) | 3H |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. With a molecular formula of C₁₆H₁₈O₂, this compound is expected to show 16 distinct carbon signals in a proton-decoupled spectrum, assuming no accidental overlap of signals.

The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The benzylic carbon (-CH₂-) would appear around 70 ppm. The carbons of the propan-2-ol side chain are expected in the more upfield region, with the carbon bearing the hydroxyl group (-CH(OH)-) resonating around 68 ppm, the ether-linked methylene carbon (-O-CH₂-) at approximately 75 ppm, and the methyl carbon (-CH₃) appearing furthest upfield, around 20 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary Carbons (C) | 125 - 160 |

| Aromatic Methine Carbons (CH) | 110 - 130 |

| Ether Methylene Carbon (-O-CH₂-) | ~75 |

| Benzylic Carbon (-CH₂-) | ~70 |

| Alcohol Methine Carbon (-CH(OH)-) | ~68 |

| Methyl Carbon (-CH₃) | ~20 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the propanol (B110389) unit and the protons of both the adjacent methylene group and the methyl group, confirming the -CH(CH₃)CH₂- fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the methyl proton signal at ~1.2 ppm would correlate with the carbon signal at ~20 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the benzylic methylene protons to carbons in both aromatic rings, and from the protons of the propanol side chain to the phenoxy aromatic ring, thus confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₈O₂. The calculated monoisotopic mass for this formula is 242.13068 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this calculated mass would confirm the elemental composition of the compound.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 243.13796 |

| [M+Na]⁺ | 265.11990 |

| [M+K]⁺ | 281.09384 |

| [M-H]⁻ | 241.12340 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented by collision with an inert gas. Analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, the fragmentation is expected to proceed through several key pathways:

Benzylic Cleavage: A very common fragmentation pathway for benzyl compounds is the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Ether Bond Cleavage: Cleavage of the C-O ether bond can occur, leading to fragments corresponding to the benzylphenoxy portion and the propanol side chain.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, especially under electron ionization conditions.

Alpha Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is another characteristic fragmentation for secondary alcohols. For this compound, this would lead to the formation of a stable oxonium ion.

The analysis of these characteristic fragment ions in the MS/MS spectrum serves to confirm the presence of the benzyl, phenoxy, and propan-2-ol structural motifs and their connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most notable absorptions would arise from the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic rings, and the aliphatic chain. The hydroxyl group typically shows a strong, broad absorption band in the region of 3650-3200 cm⁻¹ due to O-H stretching vibrations, with the broadening caused by intermolecular hydrogen bonding.

The molecule contains an aryl alkyl ether linkage, which is expected to produce two distinct C-O stretching peaks. biomaterial.com.br A strong, asymmetric C-O-C stretching vibration is anticipated between 1300-1200 cm⁻¹, and a symmetric stretch is expected around 1050-1010 cm⁻¹. spectroscopyonline.com The presence of both saturated and aromatic carbons attached to the ether oxygen characterizes it as a mixed ether. spectroscopyonline.com

Vibrations associated with the benzene (B151609) rings include C-H stretching just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹) and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the propanol and benzyl methylene groups will show strong stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3020 | Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aryl Alkyl Ether (C-O-C) | Asymmetric C-O Stretch | 1300 - 1200 | Strong |

| Aryl Alkyl Ether (C-O-C) | Symmetric C-O Stretch | 1050 - 1010 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the chromophores responsible for UV absorption are the two aromatic (phenyl) rings. The absorption of UV radiation promotes electrons from a lower energy bonding or non-bonding orbital (π) to a higher energy anti-bonding orbital (π*). hnue.edu.vn

The benzene chromophore typically exhibits three absorption bands, which are fundamentally π → π* transitions. hnue.edu.vnquimicaorganica.org These include a primary band around 184 nm, a second primary band near 204 nm, and a secondary, fine-structured band at approximately 256 nm. quimicaorganica.org The presence of substituents on the benzene rings, such as the benzyl and propanoxy groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. quimicaorganica.org Electron-releasing groups like ethers can increase both the wavelength and intensity of the secondary absorption band. hnue.edu.vn Therefore, this compound is predicted to show characteristic aromatic absorptions above 250 nm.

| Chromophore | Electronic Transition | Expected Wavelength (λmax) |

|---|---|---|

| Benzene Ring | π → π* (Primary) | ~204-230 nm |

| Benzene Ring | π → π* (Secondary) | ~256-280 nm |

X-ray Diffraction Analysis (if applicable for crystalline forms or derivatives)

Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of a closely related isomer, 2-(2-benzylphenyl)propan-2-ol, has been determined and reported. nih.govresearchgate.net In this isomeric structure, the asymmetric unit contains two independent molecules. The crystal packing is characterized by cooperative O-H···O hydrogen bonds that link the molecules into tetramers. nih.govresearchgate.net The dihedral angles between the two phenyl rings in each molecule are 82.58° and 88.66°. researchgate.net

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would be invaluable for unambiguously establishing its molecular conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. The crystallographic data for its isomer, 2-(2-benzylphenyl)propan-2-ol, serves as an example of the detailed structural insights that can be gained from such an analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2252 (3) |

| b (Å) | 17.2508 (4) |

| c (Å) | 16.7784 (3) |

| β (°) | 132.549 (1) |

| Volume (ų) | 2606.79 (10) |

Computational Chemistry for Conformational Analysis and Isomeric States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and predict the geometries of molecules. wikipedia.org For a flexible molecule like this compound, DFT calculations are instrumental in identifying its most stable conformations (rotational isomers). mdpi.com

By systematically rotating the single bonds—specifically the C-C and C-O bonds in the ether linkage and the propanol side chain—a potential energy surface can be generated. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can then be used to find the energy minima on this surface, which correspond to the most stable conformers. researchgate.net These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for each stable form. researchgate.net This theoretical approach allows for a detailed prediction of the molecule's preferred three-dimensional shape in the absence of experimental crystal structure data.

Molecular Dynamics (MD) simulations offer a powerful computational tool to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, typically placed in a simulated solvent box, can reveal its dynamic properties and conformational flexibility at an atomistic level. aip.org

These simulations track the movements of every atom over time based on a force field, providing insights into the torsional motions of the ether linkage and the rotational freedom of the two aromatic rings. aip.org MD is particularly useful for understanding how the molecule explores different conformational states and how it interacts with its environment. rsc.orgrsc.org The results can elucidate the flexibility of the aromatic cage-like structure and the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules, which complements the static picture provided by other methods. nih.gov

Chemical Transformations and Derivatization Pathways of 1 2 Benzylphenoxy Propan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group on the propanol (B110389) side chain is a primary site for chemical modification. Its reactivity allows for the formation of esters and ethers, which are key intermediates for creating a diverse range of derivatives.

Esterification Reactions (e.g., with p-toluenesulfonate)

The conversion of the hydroxyl group into a sulfonate ester, such as a p-toluenesulfonate (tosylate), is a fundamental strategy in organic synthesis. This transformation is significant because it converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group (-OTs), facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by treating 1-(2-benzylphenoxy)propan-2-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine. masterorganicchemistry.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com Importantly, this esterification proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the process. libretexts.orglibretexts.org

Interactive Data Table: Esterification of this compound

| Reactant | Reagent | Base | Product | Key Transformation |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1-(2-Benzylphenoxy)propan-2-yl p-toluenesulfonate | Conversion of alcohol to a tosylate (good leaving group) |

Etherification and Amine Alkylation Reactions (e.g., SN2-type reactions to form benproperine)

Once the hydroxyl group is activated, typically as a tosylate or a halide, the molecule becomes an excellent substrate for SN2-type reactions. ntu.ac.uk This pathway is fundamental for synthesizing a variety of derivatives, including ethers and amines.

A notable example is the synthesis of benproperine (B1668004), a cough suppressant. chemeurope.com In this synthesis, the hydroxyl group of this compound is first converted to a better leaving group, such as a chloride, to form an intermediate like o-benzylphenoxy-β-chloropropane. chemdad.com This intermediate then undergoes a nucleophilic substitution reaction with piperidine (B6355638). chemdad.com The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbon atom bearing the leaving group and displacing it to form the C-N bond, yielding benproperine. chemdad.comnih.gov This type of reaction is a classic example of amine alkylation.

Functionalization of the Aromatic Moieties

The two aromatic rings in this compound—the phenoxy ring and the benzyl (B1604629) ring—can be modified through various aromatic functionalization reactions. The existing substituents on these rings play a crucial role in directing the position of incoming groups.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups. The regiochemical outcome of these reactions on this compound is dictated by the directing effects of the substituents already present.

Phenoxy Aromatic Ring: This ring is substituted with an ortho-benzyl group and an alkoxy group (-OCH₂CH(OH)CH₃). Alkoxy groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. gauthmath.comshaalaa.com The benzyl group is located at one of the ortho positions. Therefore, electrophilic attack is strongly directed to the para position relative to the ether linkage, and to a lesser extent, the other vacant ortho position, which may be sterically hindered.

Benzyl Aromatic Ring: This ring is monosubstituted with an alkyl group (-CH₂-Ar), which is a weakly activating group and also an ortho, para-director. libretexts.org

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation can be employed to introduce functional groups onto these rings, with a predictable preference for the para position on the phenoxy ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize these reactions, the aromatic rings of this compound must first be functionalized to introduce a suitable handle, typically a halide (Br, I) or a triflate (OTf). nih.govacs.org This is often achieved via electrophilic halogenation, as described previously.

Once the halogenated derivative is obtained, it can serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond. libretexts.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an alkynylated arene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

This two-step sequence of halogenation followed by cross-coupling significantly expands the range of accessible derivatives.

Interactive Data Table: Potential Aromatic Functionalization Reactions

| Reaction Type | Reagents | Target Ring | Expected Outcome |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | Phenoxy or Benzyl Ring | Introduction of a nitro group (-NO₂) |

| Bromination (EAS) | Br₂, FeBr₃ | Phenoxy or Benzyl Ring | Introduction of a bromine atom (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated Aromatic Ring | Formation of a biaryl structure |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Halogenated Aromatic Ring | Formation of an arylamine |

Synthesis of Structurally Related Compounds

The synthetic pathways applied to this compound can be adapted to create a library of structurally related compounds. These analogs are valuable for investigating how specific structural features influence chemical and physical properties.

Examples of structurally related compounds include:

Phenoxypropanolamine Analogs: By varying the nucleophile in the amine alkylation step (Section 4.1.2), a wide range of N-substituted derivatives can be synthesized. For instance, using different primary or secondary amines instead of piperidine would yield novel phenoxypropanolamines. The synthesis of propranolol (B1214883) analogues, for example, involves modifying the amine and side-chain components. nih.gov

Ring-Substituted Analogs: Employing the aromatic functionalization strategies (Section 4.2), derivatives with various substituents (e.g., nitro, amino, alkyl, aryl groups) on either aromatic ring can be prepared.

Isomeric and Homologous Compounds: The core structure can be altered, for instance, by changing the position of the benzyl group on the phenoxy ring (e.g., 1-(3-benzylphenoxy) or 1-(4-benzylphenoxy) derivatives) or by modifying the propanol side chain. An example of a related structure is 2-(2-Benzylphenyl)propan-2-ol. researchgate.net The synthesis of other ether alcohols, such as 1-(4-phenoxyphenyl)-2-propyl alcohol, follows similar principles of reacting a phenol (B47542) with a propylene (B89431) oxide derivative. google.com

These synthetic modifications allow for the systematic exploration of the chemical space around the parent compound.

Formation of Piperidine and Piperazine-Containing Derivatives

The hydroxyl group of this compound is a key site for introducing nitrogen-containing heterocyclic moieties such as piperidine and piperazine (B1678402). This is typically achieved through a nucleophilic substitution reaction. The process generally involves an initial activation of the hydroxyl group to convert it into a better leaving group, for example, by tosylation or conversion to an alkyl halide. The subsequent reaction with piperidine or piperazine as the nucleophile leads to the formation of the corresponding N-substituted derivative.

A notable example of such a derivative is Benproperine, a known antitussive agent, which is chemically named 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine. The synthesis involves the substitution of the hydroxyl group on the propan-2-ol moiety with a piperidine ring. This transformation directly attaches the heterocyclic amine to the core structure, significantly altering its pharmacological profile.

Similar synthetic strategies can be employed to introduce the piperazine ring. Piperazine derivatives are of significant interest in medicinal chemistry. The reaction of an activated this compound intermediate with piperazine can yield mono-substituted derivatives. If piperazine is used in excess, the formation of the mono-N-substituted product is favored. These reactions are foundational in creating libraries of compounds for further investigation. General synthetic methods for producing piperidine and pyrrolidine (B122466) derivatives often involve techniques like reductive amination or various cyclization strategies, highlighting the broad toolkit available for creating such compounds.

| Derivative Type | Example Compound Name | Core Structure | Attached Heterocycle |

|---|---|---|---|

| Piperidine | 1-[1-(2-Benzylphenoxy)propan-2-yl]piperidine (Benproperine) | 1-(2-Benzylphenoxy)propan-2-yl | Piperidine |

| Piperazine | 1-(2-Benzylphenoxy)-2-(piperazin-1-yl)propane | 1-(2-Benzylphenoxy)propan-2-yl | Piperazine |

Development of Bis-quaternary Ammonium (B1175870) Salts

Bis-quaternary ammonium salts (bis-QASs) are compounds characterized by two quaternized nitrogen atoms within a single molecule. The synthesis of a bis-QAS from this compound is a multi-step process, as the parent molecule lacks nitrogen atoms. A plausible synthetic pathway would first involve the introduction of two tertiary amine functionalities, followed by a quaternization step.

The synthesis could begin by converting the starting alcohol into a dihalo-intermediate. This intermediate can then react with a suitable secondary amine (e.g., dimethylamine) to introduce two tertiary amino groups onto the molecular scaffold. The final and defining step is the quaternization of these tertiary amines. This is typically achieved by reacting the bis-tertiary amine intermediate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl bromide). This reaction, known as the Menshutkin reaction, results in the formation of two positively charged quaternary ammonium centers, with the halide serving as the counter-ion. The choice of alkylating agent allows for the introduction of various alkyl or aryl groups, enabling fine-tuning of the compound's properties.

The resulting bis-QASs are cationic molecules whose properties, such as solubility and surface activity, are markedly different from the neutral parent alcohol.

| Compound Type | General Structure | Key Features | Synthetic Precursor |

|---|---|---|---|

| Bis-quaternary Ammonium Salt | [R-N⁺(CH₃)₂-(CH₂)n-N⁺(CH₃)₂-R] 2X⁻ (Conceptual) | Two positively charged nitrogen atoms; Cationic surfactant properties | Bis-tertiary amine derivative of this compound |

Integration into Macrocyclic or Polymeric Structures (e.g., Metallophthalocyanines with 2-benzylphenoxy groups)

The 2-benzylphenoxy moiety of this compound can be incorporated as a peripheral substituent onto large macrocyclic structures like phthalocyanines. Phthalocyanines are large, aromatic macrocycles known for their intense color and applications in materials science. The properties of phthalocyanines can be modified by attaching various functional groups to their periphery. Bulky substituents, such as the 2-benzylphenoxy group, are often used to increase the solubility of the macrocycle and prevent aggregation, which is crucial for their processing and performance.

The synthetic pathway to integrate the 2-benzylphenoxy group involves first preparing a substituted phthalonitrile (B49051) precursor. For instance, a di-substituted phenol could be reacted to form a 4,5-disubstituted phthalonitrile where one of the substituents is the 2-benzylphenoxy group. The crucial step is the cyclotetramerization of this phthalonitrile derivative. This reaction, typically carried out in the presence of a metal salt (e.g., a zinc or copper salt) in a high-boiling solvent, involves the condensation of four phthalonitrile units to form the large macrocyclic ring system around a central metal ion.

This method results in a metallophthalocyanine molecule where multiple 2-benzylphenoxy groups extend from the core, influencing its electronic properties, solubility, and molecular packing in the solid state. The synthesis of such complex macrocycles demonstrates the utility of the benzylphenoxy group as a building block for advanced materials.

| Structure Type | Example Precursor | Key Synthetic Step | Role of 2-Benzylphenoxy Group |

|---|---|---|---|

| Metallophthalocyanine | Phthalonitrile with a 2-benzylphenoxy substituent | Template-assisted cyclotetramerization | Peripheral bulky group to enhance solubility and modulate properties |

Structure Activity Relationship Sar Studies of 1 2 Benzylphenoxy Propan 2 Ol Analogs

Impact of Stereochemistry on Biological Activity Profiles

The propan-2-ol side chain of 1-(2-benzylphenoxy)propan-2-ol contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, the compound can exist as two enantiomers, (S) and (R). It is a well-established principle in the pharmacology of aryloxypropanolamines that stereochemistry plays a pivotal role in their biological activity. mdpi.combiomedgrid.com The interaction of these compounds with their biological targets, typically G protein-coupled receptors, is highly stereoselective. researchgate.netresearchgate.net

For the vast majority of aryloxypropanolamines acting as beta-adrenergic blockers, the (S)-enantiomer possesses significantly higher binding affinity for the receptor, often by a factor of 100, compared to the (R)-enantiomer. pharmacy180.comslideshare.net This pronounced difference is explained by the three-point attachment model of ligand-receptor interaction. mdpi.com According to this model, the more active (S)-isomer can form three critical interactions with the receptor's binding pocket:

An interaction involving the aromatic ring system.

A hydrogen bond from the secondary alcohol.

An ionic or hydrogen bond involving the secondary amine.

The (R)-isomer, due to its different spatial arrangement, is believed to be capable of forming only two of these three crucial interactions effectively, leading to a much lower binding affinity and biological potency. mdpi.com While most aryloxypropanolamines are marketed as racemic mixtures, some are produced as single enantiomers to improve their therapeutic profile. mdpi.com

| Enantiomer | Relative Potency (Example: Propranolol) | Key Receptor Interactions |

| (S)-enantiomer | ~100x more potent | Forms three optimal binding interactions (aromatic, hydroxyl, amine). |

| (R)-enantiomer | Less potent | Forms only two of the three key interactions effectively. |

Influence of Positional Isomerism of the Benzyl (B1604629) Moiety (e.g., ortho vs. para benzylphenoxy)

While direct SAR comparisons between the ortho- and para-benzylphenoxy isomers are not extensively detailed in the literature, established principles for related compounds underscore the importance of substituent positioning. For instance, in many beta-blockers, a substituent at the para-position of the aryloxy ring is a critical factor for conferring selectivity towards the β1-adrenergic receptor subtype. pharmaguideline.com

Moving the benzyl moiety from the ortho to the para position would result in a more linear and less sterically hindered molecule in the region of the ether linkage. This altered topology would profoundly affect how the molecule fits into the confines of a protein's binding pocket. Studies on other chemical classes have shown that ortho-, meta-, and para-isomers can exhibit significant differences in biological activity, with the electronic and steric effects of the substituent's position directly influencing efficacy. researchgate.net Therefore, 1-(4-benzylphenoxy)propan-2-ol would be expected to have a different activity and selectivity profile compared to its ortho counterpart.

Modifications to the Propan-2-ol Side Chain and their Effects on Biological Interactions

The 1-amino-propan-2-ol side chain is a quintessential pharmacophore for the biological activity of this class of compounds. Several features of this chain are critical:

The Hydroxyl Group: The secondary alcohol is essential for high-affinity binding to adrenergic receptors, where it acts as a hydrogen bond donor. pharmacy180.com Its removal or replacement typically leads to a dramatic loss of activity.

The Amine Group: For optimal beta-blocking activity, a secondary amine is required. pharmacy180.com The nature of the substituent on the nitrogen atom influences both potency and receptor selectivity. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent beta-antagonists. N,N-disubstitution generally decreases activity. pharmacy180.com

The Alkyl Chain Length: The three-carbon chain (propanol) with the ether linkage provides the optimal spacing between the aromatic ring and the amine group for effective receptor interaction. pharmaguideline.com Shortening or lengthening this chain typically results in a reduction of antagonistic activity. pharmaguideline.com Modifications such as adding a methyl group to the alpha- or gamma-positions of the side chain have been explored and found to influence potency and selectivity. nih.gov

Substituents on both the phenoxy and benzyl aromatic rings can modulate the pharmacological properties of the parent molecule through steric, electronic, and hydrophobic effects. The nature and position of these substituents are primary determinants of activity and receptor selectivity.

For the phenoxy ring, a wide array of substitutions has been shown to influence activity. For example, in a series of related compounds designed as Kir (inward-rectifier potassium) channel inhibitors, various substitutions on the phenoxy ring led to a range of potencies.

| Compound Analog | Phenoxy Ring Substituent(s) |

| Analog 1 | 4-Chloro |

| Analog 2 | 2,4-Dichloro |

| Analog 3 | 4-Bromo, 3-Methyl |

| Analog 4 | 4-Isopropyl |

| Analog 5 | 3,5-Dimethyl |

| Analog 6 | 2-Methoxy |

| Analog 7 | 4-Fluoro, 3-Cyano |

Data derived from studies on related Kir channel inhibitors.

Similarly, substitutions on the benzyl ring would alter the molecule's properties. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) would modify the electronic distribution of the ring and could introduce new points of interaction or steric hindrance within the receptor binding site.

The linker region in this compound consists of the ether oxygen and the adjacent methylene (B1212753) group (-O-CH₂-). This specific linker is a defining feature of the aryloxypropanolamine class and is crucial for high-potency beta-blockade. pharmacy180.com Its introduction between the aromatic ring and the ethanolamine (B43304) side chain of earlier adrenergic agents was a key discovery that led to potent antagonists like propranolol (B1214883). pharmaguideline.com

The ether oxygen acts as a hydrogen bond acceptor and, along with the methylene group, provides the correct spatial orientation and flexibility for the side chain relative to the aromatic ring. Variations in this linker would have a profound impact on activity:

Replacing the Oxygen: Substituting the ether oxygen with a sulfur atom (to create a thioether) or a methylene group would alter the bond angles, length, and electronic character of the linker, likely disrupting the optimal conformation for receptor binding.

Altering Chain Length: Modifying the length of the methylene bridge (e.g., -O-(CH₂)₂-) would change the distance between the pharmacophoric elements, which is generally detrimental to activity.

Rational Design and Combinatorial Library Synthesis based on the 2-Propanol Moiety

The aryloxypropanolamine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types and serves as a versatile template for drug design. nih.gov This makes it an ideal starting point for rational design and the creation of combinatorial libraries to discover new biologically active molecules. mdpi.com

In a combinatorial approach, the core 2-propanol moiety is used as a constant backbone, while specific points of the molecule are systematically varied. A library can be generated by reacting a set of diverse aromatic phenols (Ar-OH) with an epoxide, followed by reaction with a diverse set of amines (R-NH₂). This strategy allows for the rapid synthesis of thousands of distinct analogs.

This method has been used to explore the SAR of ligands for various targets, including beta-adrenergic receptors. nih.gov By systematically altering the aromatic portion and the amine substituent, chemists can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods such as in silico modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for understanding and predicting the biological activity of this compound analogs. mdpi.com

QSAR analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For aryloxypropanolamine analogs, QSAR models have shown that activity is often dependent on:

Steric Descriptors: The size and shape of substituents, which can affect receptor fit.

Electronic Descriptors: The electron-donating or -withdrawing nature of substituents.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps around an aligned set of molecules. mdpi.com These maps visualize regions where, for example, bulky or electropositive groups increase or decrease biological activity, thereby guiding the design of more potent compounds. mdpi.com

Molecular docking is an in silico technique that predicts the preferred orientation of a molecule when bound to a receptor's active site. nih.gov Docking studies of aryloxypropanolamines within the binding pockets of beta-adrenergic receptors have provided critical insights. unq.edu.ar These models show that the protonated amine of the side chain typically forms a key ionic bond with an acidic amino acid residue (such as Aspartic Acid 113 in the β2-receptor), while the hydroxyl group forms a hydrogen bond with other nearby residues (like Asp113 and Tryptophan 109). nih.govescholarship.org These computational models rationalize the experimentally observed SAR, including the importance of stereochemistry and the specific functional groups on the propan-2-ol side chain.

Pre Clinical Biological Investigations of 1 2 Benzylphenoxy Propan 2 Ol and Its Analogs

In Vitro Pharmacological Target Engagement

The in vitro pharmacological profile of 1-(2-benzylphenoxy)propan-2-ol and its structural analogs has been explored across various biological targets, revealing a range of activities from ion channel modulation to enzyme inhibition and receptor binding. These studies provide a foundational understanding of the potential therapeutic applications of this chemical scaffold.

Modulation of Inward Rectifier Potassium (Kir) Channels (e.g., Kir2.3, Kir3.X, Kir7.1) by related compounds

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential in various cells and are considered therapeutic targets for conditions like cardiac arrhythmias and neurological disorders. researchgate.netphysiology.org There are seven subfamilies of Kir channels, each with distinct physiological roles. physiology.org

Research into compounds structurally related to this compound has revealed modulatory effects on several Kir channel subtypes. For instance, a compound designated VU573 has been shown to inhibit Kir3.1/3.2 (neuronal G-protein-gated inwardly rectifying potassium (GIRK) channels) and Kir3.1/3.4 (cardiac GIRK channels) with equal potency. frontiersin.org This compound demonstrated preferential inhibition of GIRK, Kir2.3, and Kir7.1 over Kir1.1 and Kir2.1. frontiersin.org Specifically, at a concentration of 50 μM, VU573 inhibited Kir2.3 by approximately 81% and Kir7.1 by 66%. frontiersin.org

Kir2.3: These channels are highly expressed in the forebrain and are involved in maintaining membrane potential in neurons and the myocardium. ebi.ac.uk Their activity can be modulated by factors such as phosphorylation and pH changes. ebi.ac.uk The phosphorylation of a specific serine residue within the C-terminal of Kir2.3 has been shown to regulate its association with TIP-1, a protein involved in the channel's endocytosis. nih.gov

Kir3.X: This family of G-protein-gated channels is widely distributed in neuronal, atrial, and endocrine tissues, playing key roles in inhibitory postsynaptic potentials, heart rate regulation, and hormone release. ebi.ac.uk They are activated by the beta-gamma subunits of G-proteins. ebi.ac.uk

Kir7.1: These channels are vital for the function of various epithelial tissues, including the retinal pigment epithelium. biorxiv.org They are characterized by a high affinity for potassium ions and are involved in regulating cellular excitability. patsnap.comnih.gov The activity of Kir7.1 channels can be modulated by both extracellular and intracellular pH. nih.gov Studies have shown that Kir7.1 plays a crucial role in uterine contractility. embopress.org

The development of small molecule modulators for Kir channels is an active area of research, with the goal of identifying potent and selective compounds to better understand the physiological roles of these channels and to assess their therapeutic potential. researchgate.netresearchgate.net

Enzyme Inhibition Studies (e.g., β-Secretase inhibition, Cholesterol-5,6-epoxide hydrolase inhibition by related compounds)

β-Secretase (BACE1) Inhibition:

β-Secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's. nih.govfrontiersin.org The development of selective BACE1 inhibitors is challenging due to the need for selectivity over other aspartic proteases like BACE2 and cathepsin D. nih.gov Research has led to the design of inhibitors with improved selectivity and cellular activity. nih.gov For example, the inhibitor GSK188909 showed an IC50 of 5 nM for β-secretase and good selectivity over related enzymes. nih.gov Structural insights from X-ray crystallography have guided the design of potent and selective inhibitors. nih.gov

Cholesterol-5,6-epoxide hydrolase (ChEH) Inhibition:

Cholesterol-5,6-epoxides (5,6-ECs) are oxysterols implicated in various diseases, including cancer and neurodegenerative conditions. nih.gov The enzyme cholesterol-5,6-epoxide hydrolase (ChEH) hydrates these epoxides to form cholestane-3β,5α,6β-triol. nih.govwikipedia.org ChEH is composed of two subunits and is a target for various drugs, including tamoxifen. wikipedia.org Inhibition of ChEH is being explored as a therapeutic strategy. crct-inserm.fr The enzyme can be inhibited by different classes of pharmacological agents and natural substances. wikipedia.org

Receptor Binding Assays (e.g., Histamine (B1213489) H3 and Sigma-1 Receptors by related piperidine-based ligands)

Histamine H3 Receptor Binding:

Histamine H3 receptors are primarily located presynaptically and act as autoreceptors to regulate the synthesis and release of histamine. acs.org They also function as heteroreceptors, modulating the release of other neurotransmitters. acs.org Antagonists of the H3 receptor are being investigated for their therapeutic potential in neurological and psychiatric disorders. acs.org

Studies on piperidine-based ligands with a phenoxy moiety, structurally related to this compound, have demonstrated significant affinity for the histamine H3 receptor. For example, the non-imidazole compound 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) showed a high affinity for the human H3 receptor with a Ki value of 22 ± 3 nM. ptfarm.pl Another series of 1-(4-(phenoxymethyl)benzyl)piperidines also exhibited low nanomolar affinity for the human H3 receptor. acs.org Modifications to the phenoxy group and the piperidine (B6355638) ring have been explored to optimize affinity and potency. acs.orgdoi.org For instance, 1-(3-(4-tert-pentylphenoxy)propyl)piperidine (DL77) displayed a Ki of 8.4 nM for the human H3 receptor. doi.org

Sigma-1 Receptor Binding:

Sigma-1 receptors are implicated in a variety of physiological and pathological processes, making them an attractive therapeutic target. nih.gov A number of piperidine-based ligands have been developed and shown to bind with high affinity to sigma-1 receptors. nih.govdntb.gov.ua

A series of halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated for their affinity to sigma-1 and sigma-2 receptors. acs.org These compounds displayed dissociation constants (Ki) for σ-1 receptors in the range of 0.38–24.3 nM. acs.org Another study on novel phenoxyalkylpiperidines reported subnanomolar to micromolar Ki values for sigma-1 receptors. nih.gov Furthermore, piperidine/piperazine-based compounds have been identified as potent sigma-1 receptor ligands, with some acting as agonists. rsc.org Dual-acting ligands targeting both histamine H3 and sigma-1 receptors have also been developed, with some piperidine derivatives showing high affinity for both targets. nih.govacs.org

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism by related phenoxyacetic analogues

Currently, there is no direct information available in the provided search results specifically linking this compound or its close phenoxyacetic analogues to Peroxisome Proliferator-Activated Receptor (PPAR) agonism.

Cell-Based Biological Activity Assessments

Pre-clinical Evaluation of Antiviral Activity against Specific Viruses (e.g., Rift Valley Fever Virus via structurally modified biphenyl-ether-propanol compounds)

Rift Valley Fever Virus (RVFV) is an emerging pathogen with the potential for pandemic spread, for which there are currently no approved antiviral treatments. nih.govacs.org High-throughput screening efforts have identified several small molecules with inhibitory activity against RVFV in vitro. nih.govnih.gov

One such lead compound, N1-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine, which shares a biphenyl-ether structural motif with analogs of this compound, has been the subject of structural modification studies to improve its antiviral properties. nih.govacs.orgnih.gov These studies revealed that the structural characteristics of these compounds are crucial for their antiviral efficacy.

Modifications to the lead compound have shown that:

The length of the alkyl chain is important for retaining antiviral activity. nih.govnih.gov

Replacing the 2-(3-aminopropylamino)ethyl chain with a butyl piperazine (B1678402) chain resulted in similar antiviral activity. nih.govnih.gov

Shifting the phenyl piperazine linker from the para- to the meta-position improved the cytotoxicity profile of the compound. nih.govacs.org For example, compound 13a (meta-position) had a CC50 of 144.8 ± 5.5 μM, which was an improvement over compound 9a (para-position) with a CC50 of 74.8 μM ± 1.2. acs.org

The antiviral potency was similar for the para- and meta-isomers (EC50 of 12.8 μM and 13.8 μM, respectively), but was reduced for the ortho-isomer (EC50 = 63.5 μM). acs.org

Time-of-addition studies suggest that some of these compounds may act at the post-entry and/or replication phase of the viral life cycle and appear to affect K+ channels. nih.gov Other screening efforts have identified compounds that inhibit RVFV replication or egress. plos.org Virtual screening using AI has also been employed to identify potential antiviral candidates targeting the Gc fusion mechanism of the virus. mdpi.com

Evaluation of Antifungal Activity of Related Compounds

The antifungal potential of compounds structurally related to this compound has been a subject of scientific inquiry. For instance, a volatile organic compound identified as Thiourea, 1-[2-(2-benzylphenoxy)ethyl]-3-(O-tolyl)- has been noted for its antifungal properties. researchgate.netaip.org This suggests that the benzylphenoxy moiety may contribute to antifungal activity.

Further research into benzophenone (B1666685) derivatives has revealed their efficacy in inhibiting the growth of various pathogenic fungi that affect agricultural crops. google.com These compounds have demonstrated both preventive and curative actions when applied to plants. google.com Similarly, the synthesis and evaluation of 1,5-benzothiazepines containing a 1,2,3-triazole group have shown significant inhibitory effects against certain fungi, particularly Cryptococcus neoformans. sioc-journal.cn

The antifungal activity of volatile organic compounds (VOCs) from natural sources, such as Trichoderma virens, has also been investigated. aip.org While not directly related to the specific compound , these studies identify various chemical classes, including terpenes and their derivatives, that exhibit antifungal properties. aip.org This broader context of antifungal research helps to understand the types of molecular features that can confer such activity.

The table below summarizes the findings on the antifungal activity of some related compound classes.

| Compound Class | Findings |

| Thiourea derivatives | The compound Thiourea, 1-[2-(2-benzylphenoxy)ethyl]-3-(O-tolyl)- has been identified as a volatile organic compound with antifungal properties. researchgate.netaip.org |

| Benzophenone derivatives | These compounds are effective at inhibiting the growth of a variety of pathogenic fungi that impact useful plant cultivations. google.com |

| 1,5-Benzothiazepines | Derivatives containing a 1,2,3-triazole moiety have demonstrated strong inhibitory action against fungi, with notable effects on Cryptococcus neoformans. sioc-journal.cn |

Studies on Cell Migration and Angiogenesis in Disease Models (via benproperine (B1668004) derivatives)

Benproperine, a compound structurally related to this compound, and its derivatives have been investigated for their effects on cell migration and angiogenesis, which are key processes in cancer metastasis. nih.govgoogle.compatentguru.com

Research has identified benproperine as an inhibitor of cancer cell migration. nih.gov It has been shown to selectively inhibit the migration and invasion of cancer cells, which in turn suppresses metastasis in animal models. nih.gov This inhibitory effect is attributed to its interaction with the Actin-related protein 2/3 complex subunit 2 (ARPC2), a key component of the machinery that drives cell movement. nih.gov Benproperine was found to bind directly to ARPC2, leading to the disruption of lamellipodial structures and the inhibition of actin polymerization, both of which are essential for cell migration. nih.gov A notable aspect of benproperine's activity is its selectivity for cancer cells over normal cells. nih.gov

Furthermore, derivatives of benproperine are being explored for their potential to prevent and treat cancer and angiogenesis-related diseases. google.compatentguru.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govjmb.or.kr The ability of benproperine derivatives to modulate this process is a key area of pre-clinical investigation. google.compatentguru.com Studies have shown that certain oxindole (B195798) derivatives, for example, can inhibit VEGF-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) by affecting the VEGFR2/p38 MAPK-mediated pathway. jmb.or.kr

The table below summarizes key findings from studies on benproperine and its derivatives.

| Compound/Derivative | Biological Effect | Mechanism of Action |

| Benproperine | Inhibits cancer cell migration and invasion, suppressing metastasis in animal models. nih.gov | Binds to ARPC2, disrupting lamellipodia and inhibiting actin polymerization. nih.gov |

| Benproperine Derivatives | Investigated for preventing and treating cancer and angiogenesis-related diseases. google.compatentguru.com | The specific mechanisms are under investigation but are expected to involve pathways related to cell migration and blood vessel formation. google.compatentguru.com |

Mechanistic Studies at the Cellular and Molecular Level (pre-clinical)

Exploration of Cellular Pathways Affected by Analogous Compounds

The exploration of cellular pathways affected by compounds analogous to this compound has revealed several potential mechanisms of action, particularly in the context of cancer and neurological disorders.

One significant area of investigation involves the impact of these compounds on cell migration and metastasis. As previously mentioned, benproperine, a related compound, has been shown to inhibit cancer cell migration by targeting the Actin-related protein 2/3 (Arp2/3) complex. nih.gov Specifically, it binds to the ARPC2 subunit, which is crucial for the initiation of actin polymerization at the leading edge of migrating cells. nih.gov This disruption of the actin cytoskeleton effectively halts the cell's ability to move and invade surrounding tissues. nih.gov

In the context of neurological pathways, derivatives of analogous structures have been studied for their interaction with various receptors. For example, dual piperidine-based ligands have been synthesized and evaluated for their affinity for histamine H3 and sigma-1 receptors. nih.govacs.org These receptors are implicated in a variety of neurological processes, and their modulation can have significant therapeutic implications.

Furthermore, research into inhibitors of inward rectifier potassium (Kir) channels has identified compounds with a similar structural backbone. frontiersin.orgresearchgate.net These channels are involved in maintaining cellular excitability and have been implicated in various physiological and pathological processes. The identification of compounds that can modulate these channels opens up avenues for understanding their role in cellular signaling and for the development of new therapeutic agents.

The table below provides a summary of the cellular pathways and molecular targets affected by analogous compounds.

| Compound Class/Analog | Affected Cellular Pathway/Target | Biological Outcome |

| Benproperine | Arp2/3 complex (ARPC2 subunit) | Inhibition of cancer cell migration and metastasis. nih.gov |

| Piperidine Derivatives | Histamine H3 and Sigma-1 Receptors | Modulation of neurological processes. nih.govacs.org |

| Benzimidazolyl-propan-2-ol Derivatives | Inward Rectifier Potassium (Kir) Channels | Modulation of cellular excitability. frontiersin.orgresearchgate.net |

Binding Modes and Allosteric Modulation Studies

The study of binding modes and allosteric modulation provides crucial insights into how ligands interact with their target receptors to elicit a biological response. For compounds analogous to this compound, these studies have been particularly informative in the context of G protein-coupled receptors (GPCRs).

One example is the investigation of SB269,652, a negative allosteric modulator (NAM) of the dopamine (B1211576) D2 receptor (D2R). nih.gov This compound is known to interact with both the orthosteric binding site (OBS) and a secondary binding pocket (SBP) on the receptor. nih.gov Studies have revealed that the potency of this compound can be significantly increased with pre-incubation, suggesting an induced-fit binding mechanism. nih.gov Mutagenesis experiments have identified specific amino acid residues in both the OBS and SBP that are critical for this interaction. nih.gov

The concept of allosteric modulation has also been explored in the context of neuropeptide Y (NPY) receptors. uni-regensburg.de For certain antagonists, discrepancies between binding affinities and functional potencies have been observed, which may be explained by the stabilization of inactive receptor states by allosteric modulators. uni-regensburg.de

These studies underscore the complexity of ligand-receptor interactions and the potential for fine-tuning the pharmacological properties of a compound through structural modifications that influence its binding mode and allosteric effects.

Emerging Research Directions for 1 2 Benzylphenoxy Propan 2 Ol

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Current synthetic routes to 1-(2-benzylphenoxy)propan-2-ol and its analogs often rely on classical etherification reactions, which may involve harsh conditions and the use of hazardous reagents and solvents. The future of synthesizing this and other aryloxypropanolamines is geared towards the principles of green chemistry, aiming to enhance efficiency, reduce waste, and improve the environmental profile of the processes.

One promising avenue is the development of catalytic, one-pot syntheses. For instance, research on the synthesis of aryloxypropanediols from glycerol (B35011), a renewable feedstock, has demonstrated the feasibility of one-pot reactions under benign, solvent-free conditions. researchgate.net This approach, which can be catalyzed by simple and recyclable catalysts, could be adapted for the synthesis of this compound, potentially using a substituted glycerol derivative or a related three-carbon synthon. The use of heterogeneous catalysts is also a key aspect of green synthesis, facilitating easier separation and reuse of the catalyst. magtech.com.cn

Furthermore, the use of greener solvents and reaction media is a critical component of sustainable chemical synthesis. researchgate.netnih.govnih.gov Investigations into replacing traditional organic solvents with alternatives such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of producing this compound. Tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer another strategy to intensify the process, saving energy, and reducing waste. unive.it

| Green Chemistry Approach | Potential Application in this compound Synthesis | Expected Benefits |

| One-Pot Synthesis | Reaction of 2-benzylphenol (B1197477) with a propylene (B89431) oxide equivalent in a single step. | Reduced reaction time, less waste from intermediate purification. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for the etherification reaction. | Easy catalyst recovery and reuse, simplified product purification. |

| Green Solvents | Employing water, ionic liquids, or bio-solvents as the reaction medium. | Reduced toxicity and environmental pollution. |

| Renewable Feedstocks | Investigating synthetic routes starting from bio-based materials like glycerol. | Decreased reliance on petrochemicals, more sustainable process. |

Application in Advanced Materials Science beyond Phthalocyanines

The application of phenolic ether compounds in materials science is an area of growing interest. wikipedia.org While research into this compound for advanced materials is not yet established, its molecular structure suggests potential for incorporation into novel polymers and functional materials. The aromatic rings could provide rigidity and thermal stability, while the hydroxyl group offers a site for further chemical modification and cross-linking.

Future research could explore the use of this compound as a monomer or a building block for the synthesis of new classes of polymers. For example, it could be incorporated into polyesters, polyurethanes, or epoxy resins to tailor their properties, such as thermal stability, refractive index, or surface characteristics. The benzylphenoxy moiety could impart specific optical or electronic properties, making these materials potentially useful in coatings, adhesives, or optical films.

Another potential application lies in the development of functionalized surfaces. The molecule could be grafted onto the surface of various substrates to modify their surface energy, wettability, or biocompatibility. The ability to introduce a chiral center via the propan-2-ol unit could also be exploited in the design of chiral stationary phases for chromatography or in materials for enantioselective sensing.

Comprehensive Structure-Function Correlation Studies in New Biological Contexts

The phenoxypropanolamine scaffold is a well-known pharmacophore, most notably in the class of beta-blocker drugs. cerist.dz While the biological activity of this compound itself is not extensively documented, its structural similarity to these drugs suggests it could be a starting point for exploring new biological activities. Comprehensive structure-function correlation studies would be crucial in this endeavor.

Such studies would involve the systematic modification of the this compound structure to understand how different functional groups and their positions influence biological activity. For example, the nature and position of substituents on the aromatic rings, as well as modifications to the propan-2-ol side chain, could be varied. nih.govnih.gov This systematic approach would allow researchers to map the key structural features required for interaction with specific biological targets. mdpi.com

Emerging research on the repurposing of beta-blockers for new indications, such as in oncology, provides a template for how the biological context of this compound and its analogs could be expanded. cerist.dzcrsp.dz By screening a library of derivatives against a wide range of biological targets, novel activities in areas beyond cardiovascular medicine could be uncovered.

| Structural Modification | Potential Impact on Biological Function |

| Substitution on Benzyl (B1604629) Ring | Altering lipophilicity, electronic properties, and steric interactions with the target. |

| Substitution on Phenoxy Ring | Modifying binding affinity and selectivity for different receptor subtypes. |

| Modification of Propan-2-ol Chain | Influencing metabolic stability and pharmacokinetic properties. |

| Stereochemistry at C2 | Enantiomers may exhibit different potencies and/or biological activities. |

Computational Design of Next-Generation Analogs with Tailored Biological Profiles